An In-depth Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Core
An In-depth Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. This bicyclic diamine structure serves as a core component in a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of the octahydropyrrolo[1,2-a]pyrazine core, including its structure, stereochemistry, physicochemical properties, and synthetic strategies. Furthermore, this guide explores the reactivity of this scaffold and its applications in drug discovery, highlighting its role in the development of novel therapeutics. While extensive research has been conducted on its derivatives, this guide also addresses the limited availability of experimental data for the unsubstituted parent compound and provides predicted properties and inferred reactivity based on related structures.
Molecular Structure and Stereochemistry
The octahydropyrrolo[1,2-a]pyrazine core, also known as 1,4-diazabicyclo[4.3.0]nonane, is a saturated bicyclic amine with the chemical formula C₇H₁₄N₂.[1] Its structure consists of a fused pyrrolidine and piperazine ring system.
Key Identifiers:
| Property | Value |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol [1] |
| CAS Number (Racemate) | 5654-83-1[1] |
| IUPAC Name | 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine[1] |
The bridgehead carbon atom (C8a) is a chiral center, leading to the existence of two enantiomers: (8aS)- and (8aR)-octahydropyrrolo[1,2-a]pyrazine. The specific stereochemistry of this core is often crucial for the biological activity of its derivatives.
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(S)-Octahydropyrrolo[1,2-a]pyrazine CAS Number: 93643-24-4[2]
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(R)-Octahydropyrrolo[1,2-a]pyrazine CAS Number: 96193-27-0[3]
The dihydrochloride salt of the (S)-enantiomer is also commercially available (CAS: 634922-11-5).[4]
Physicochemical Properties
Table of Computed and Predicted Properties:
| Property | Predicted/Computed Value | Source |
| XLogP3-AA | 0.2 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| pKa (strongest basic) | 9.98 ± 0.20 | ChemAxon |
Basicity: With two nitrogen atoms, octahydropyrrolo[1,2-a]pyrazine is a basic compound. The predicted pKa of approximately 9.98 suggests that it will be protonated at physiological pH. The tertiary amine (N4) is expected to be more basic than the secondary amine (N1) within the pyrrolidine ring due to the electron-donating effect of the alkyl groups.
Solubility: The (S)-enantiomer is described as being slightly soluble in water.[2] The positive XLogP3-AA value suggests a degree of lipophilicity. Generally, as a small amine, it is expected to have some solubility in water and good solubility in polar organic solvents. The solubility of its salts, such as the dihydrochloride, is expected to be significantly higher in aqueous solutions.
Synthesis of the Octahydropyrrolo[1,2-a]pyrazine Scaffold
While specific protocols for the synthesis of the unsubstituted parent compound are not widely published, the synthesis of its derivatives is well-documented. These synthetic strategies generally involve the cyclization of linear precursors containing both the pyrrolidine and piperazine fragments. A plausible and commonly employed approach is through reductive amination.
Proposed Synthetic Protocol (Theoretical):
A potential synthetic route to octahydropyrrolo[1,2-a]pyrazine could involve the reductive amination of a suitable keto-amine precursor, which can be derived from proline.
Figure 1. Proposed synthetic pathway to octahydropyrrolo[1,2-a]pyrazine.
Experimental Steps (Conceptual):
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Preparation of the Keto-Amine Precursor: This would likely involve the N-alkylation of a proline ester with a protected 2-aminoethyl halide, followed by deprotection.
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Intramolecular Reductive Amination: The resulting amino-keto-ester would then undergo an intramolecular cyclization and reduction. Reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this type of transformation as they are mild and selective.[5]
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Purification: The final product would be purified by distillation or column chromatography.
Spectroscopic Characterization (Expected)
While experimental spectra for the unsubstituted octahydropyrrolo[1,2-a]pyrazine are not available in the reviewed literature, the expected NMR chemical shifts can be inferred from the analysis of its derivatives.
¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atoms will be the most deshielded. The bridgehead proton at C8a would likely appear as a multiplet.
¹³C NMR: The carbon NMR spectrum would display seven distinct signals for the seven carbon atoms of the scaffold. The carbons bonded to nitrogen (C3, C5, C7, and C8a) would resonate at lower field (typically 40-65 ppm) compared to the other carbons of the rings.
Reactivity and Functionalization
The reactivity of the octahydropyrrolo[1,2-a]pyrazine core is dominated by the nucleophilicity of its two nitrogen atoms. The tertiary amine (N4) is generally more nucleophilic and less sterically hindered than the secondary amine (N1), making it the primary site for reactions such as alkylation and acylation.
Regioselective Alkylation:
In the alkylation of similar bicyclic diamines, the reaction typically occurs at the more accessible and more basic nitrogen atom. Therefore, it is anticipated that the alkylation of octahydropyrrolo[1,2-a]pyrazine would predominantly yield N4-substituted products.
Figure 2. Expected regioselectivity of alkylation.
The choice of alkylating agent, solvent, and base can influence the regioselectivity of the reaction. For instance, bulky alkylating agents would further favor reaction at the less sterically hindered N4 position.
Applications in Drug Discovery and Medicinal Chemistry
The octahydropyrrolo[1,2-a]pyrazine scaffold is a key component in a variety of pharmacologically active compounds. Its rigid bicyclic structure can help to lock in a specific conformation, which can be advantageous for binding to biological targets.
Biological Activities of Derivatives:
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Nootropic Agents: Certain 1,4-diazabicyclo[4.3.0]nonan-9-ones have been investigated as potent nootropic agents for the treatment of cognitive disorders.[6]
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Antimicrobial and Antioxidant Activity: A derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, has shown potent antimicrobial and antioxidant activity.
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Dopamine Receptor Ligands: 2,7-substituted octahydropyrrolo[1,2-a]pyrazine derivatives have been developed as ligands for dopamine receptor subtypes, particularly the D₄ receptor, with potential applications in treating disorders of the dopamine system.[7]
Conclusion
The octahydropyrrolo[1,2-a]pyrazine core is a versatile and valuable scaffold in the design and synthesis of novel therapeutic agents. Its rigid, chiral structure and the presence of two modifiable nitrogen atoms provide a rich platform for the development of a wide range of biologically active compounds. While there is a notable lack of publicly available experimental data on the fundamental properties of the unsubstituted parent compound, the extensive research on its derivatives underscores the importance of this heterocyclic system. Further experimental characterization of the parent octahydropyrrolo[1,2-a]pyrazine would be highly beneficial for the scientific community and could accelerate the discovery of new medicines based on this promising scaffold.
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